molecular formula C17H19N3OS B3836875 N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide

N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide

Cat. No.: B3836875
M. Wt: 313.4 g/mol
InChI Key: MFCJGUDILDJNSY-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide is a complex organic compound that features a naphthalene ring, an imine group, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide typically involves the condensation of naphthalen-1-ylmethylamine with 2-thiomorpholin-4-ylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imine group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products are typically naphthalen-1-ylmethylideneamino derivatives with oxidized thiomorpholine rings.

    Reduction: The major products are reduced forms of the imine group, resulting in secondary amines.

    Substitution: The major products are substituted imine derivatives.

Scientific Research Applications

N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The imine group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide
  • N-[(E)-phenylmethylideneamino]-2-thiomorpholin-4-ylacetamide
  • N-[(E)-pyridin-2-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide

Uniqueness

N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This structural feature can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c21-17(13-20-8-10-22-11-9-20)19-18-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,12H,8-11,13H2,(H,19,21)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCJGUDILDJNSY-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide
Reactant of Route 3
N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide
Reactant of Route 4
N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide
Reactant of Route 5
N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide
Reactant of Route 6
N-[(E)-naphthalen-1-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.